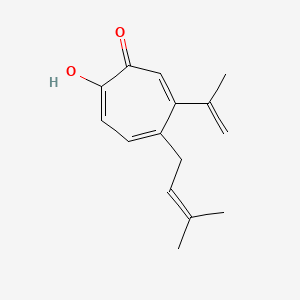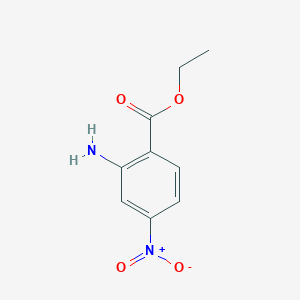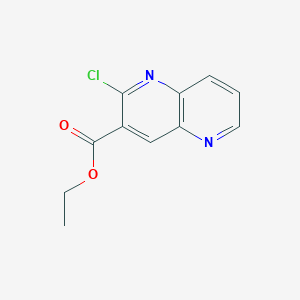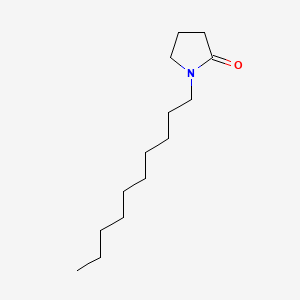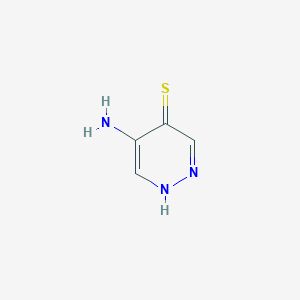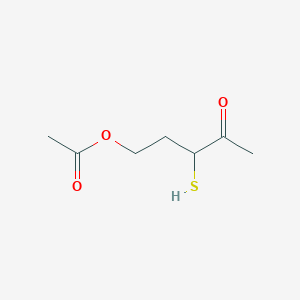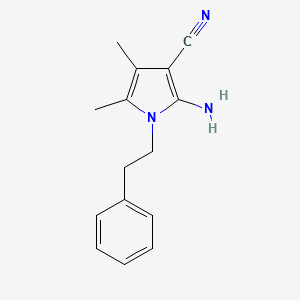
2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.
Introduction of Substituents:
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Various substitution reactions can occur, such as halogenation, alkylation, or acylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various amines.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the phenylethyl group, which may affect its biological activity and chemical properties.
2-amino-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile: Lacks the methyl groups, which may influence its reactivity and stability.
4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile:
Uniqueness
The presence of both the amino group and the phenylethyl group in 2-amino-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbonitrile makes it unique compared to similar compounds
Properties
CAS No. |
55817-73-7 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
2-amino-4,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3/c1-11-12(2)18(15(17)14(11)10-16)9-8-13-6-4-3-5-7-13/h3-7H,8-9,17H2,1-2H3 |
InChI Key |
FXFPZSZEJOHEHP-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C#N)N)CCC2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



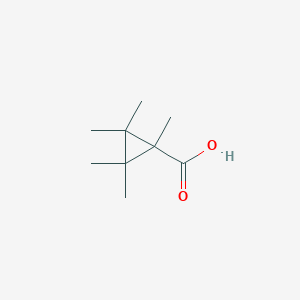
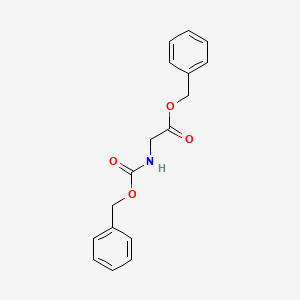
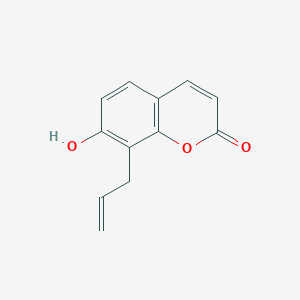

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-](/img/structure/B3053670.png)
![N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B3053671.png)

